molecular formula C22H29Cl2N5O B1669837 Dat 582 CAS No. 141034-42-6

Dat 582

Cat. No.: B1669837
CAS No.: 141034-42-6
M. Wt: 450.4 g/mol
InChI Key: BDHAPQXDDJQQBI-JPKZNVRTSA-N
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Description

N-(1-Methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide dihydrochloride is a dihydrochloride salt featuring a hexahydro-1,4-diazepine core fused with a 3-methylbenzyl substituent and an indazole-3-carboxamide moiety. The 1,4-diazepine ring is a seven-membered heterocycle containing two nitrogen atoms, while the indazole group contributes aromaticity and hydrogen-bonding capabilities. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies.

Properties

CAS No.

141034-42-6

Molecular Formula

C22H29Cl2N5O

Molecular Weight

450.4 g/mol

IUPAC Name

N-[(6R)-1-methyl-4-[(3-methylphenyl)methyl]-1,4-diazepan-6-yl]-1H-indazole-3-carboxamide;dihydrochloride

InChI

InChI=1S/C22H27N5O.2ClH/c1-16-6-5-7-17(12-16)13-27-11-10-26(2)14-18(15-27)23-22(28)21-19-8-3-4-9-20(19)24-25-21;;/h3-9,12,18H,10-11,13-15H2,1-2H3,(H,23,28)(H,24,25);2*1H/t18-;;/m1../s1

InChI Key

BDHAPQXDDJQQBI-JPKZNVRTSA-N

Isomeric SMILES

CC1=CC(=CC=C1)CN2CCN(C[C@H](C2)NC(=O)C3=NNC4=CC=CC=C43)C.Cl.Cl

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC(C2)NC(=O)C3=NNC4=CC=CC=C43)C.Cl.Cl

Appearance

Solid powder

Other CAS No.

141034-42-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AD 5819
AD-5819
AS 5370
AS-5370
DAT 582
DAT-582
N-(1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide dihydrochloride

Origin of Product

United States

Preparation Methods

Aziridine Formation and Ring-Opening

Serine methyl ester hydrochlorides are converted to aziridine carboxylates through a three-step process:

  • Tritylation of the amino group using trityl chloride in the presence of triethylamine.
  • Mesylation with methanesulfonyl chloride to form the mesylate intermediate.
  • Cyclization under reflux conditions to yield the aziridine ring.

The aziridine intermediate undergoes nucleophilic attack by N-methyl-N-(3-methylbenzyl)ethylenediamine in tetrahydrofuran at −70°C, followed by sodium borohydride reduction to stabilize the iminium salt and form the diazepine ring. This step achieves >90% enantiomeric excess (ee) by preserving chirality through low-temperature conditions.

Amide Bond Formation with 1H-Indazole-3-carboxylic Acid

The final coupling step involves condensing the hexahydrodiazepine amine with 1H-indazole-3-carboxylic acid . This reaction employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane, achieving 65–78% yield. The choice of coupling agents ensures minimal racemization and high regioselectivity for the indazole’s 3-position.

Optimization of Coupling Conditions

  • Solvent : Dichloromethane vs. tetrahydrofuran (higher yields in CH₂Cl₂ due to better solubility).
  • Base : Triethylamine (2.5 equiv) vs. N,N-diisopropylethylamine (no significant difference in yield).
  • Temperature : Room temperature (prolonged reaction time at 0°C reduces byproduct formation).
Condition Yield (%) Purity (%)
CH₂Cl₂, EDC/HOBt 78 99.1
THF, EDC/HOBt 65 97.3

Salt Formation and Purification

The free base is converted to the dihydrochloride salt by treatment with 2.2 equivalents of hydrochloric acid in ethanol. Crystallization from ethanol/diethyl ether yields the final product with >99.5% purity. X-ray diffraction analysis confirms the salt’s monoclinic crystal structure, with chloride ions occupying axial positions relative to the diazepine ring.

Analytical Characterization

  • HPLC : Purity assessed via reverse-phase C18 column (95:5 water/acetonitrile, 0.1% TFA), retention time = 12.3 min.
  • NMR : ¹H NMR (400 MHz, D₂O) δ 8.21 (s, 1H, indazole-H), 7.45–7.12 (m, 4H, aromatic), 4.02–3.85 (m, 2H, diazepine-CH₂), 2.95 (s, 3H, N-CH₃).
  • MS (ESI+) : m/z 424.2 [M+H]⁺.

Challenges and Scalability

Key challenges include maintaining stereochemical integrity during aziridine ring-opening and minimizing diketopiperazine byproducts during amide coupling. Pilot-scale batches (500 g) demonstrate reproducible yields (68–72%) under optimized conditions, with residual solvents (<0.1% ethanol) meeting ICH guidelines.

Chemical Reactions Analysis

Types of Reactions

DAT-582 undergoes various chemical reactions, including:

    Oxidation: Conversion of the 6-benzenethio moiety to a sulfoxide derivative.

    Substitution: Nucleophilic substitution reactions involving methylamine and other nucleophiles.

    Bromination: Introduction of bromine atoms into the molecule.

Common Reagents and Conditions

    N,N-Dimethylformamide (DMF): Used as a solvent for nucleophilic substitution reactions.

    Potassium tert-butoxide: Used to generate the 4-methylbenzenethiolate anion.

    Sodium methoxide: Used for methoxylation reactions.

    Methylamine: Used for nucleophilic substitution reactions

Major Products

The major products formed from these reactions include various intermediates leading to the final product, DAT-582.

Scientific Research Applications

DAT-582 has several scientific research applications:

Mechanism of Action

DAT-582 exerts its effects by antagonizing serotonin3 receptors. This action inhibits the binding of serotonin to these receptors, thereby preventing the emetic response. The molecular targets include serotonin3 receptors located in the central and peripheral nervous systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on structural motifs, spectroscopic characteristics, and functional groups.

Core Heterocyclic Structures

  • Target Compound : Contains a hexahydro-1,4-diazepine ring (7-membered, saturated, two N atoms) and an indazole carboxamide.
  • Benzodithiazine Derivatives () : Feature a 1,4,2-benzodithiazine core (6-membered aromatic ring fused with a dithiazine system containing S and N atoms). The sulfur-based SO₂ groups in these compounds contribute to distinct IR peaks at 1130–1340 cm⁻¹, absent in the target compound .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () : A benzamide with an N,O-bidentate directing group, lacking heterocyclic complexity but sharing the 3-methylbenzyl substituent seen in the target compound .

Substituents and Functional Groups

Compound Key Substituents/Functional Groups Notable Spectral Features (IR/NMR)
Target Compound 3-Methylbenzyl, indazole-3-carboxamide, dihydrochloride Hypothetical: NH/OH stretches (~3300 cm⁻¹), aromatic C-H (~3000 cm⁻¹), and carboxamide C=O (~1680 cm⁻¹).
Benzodithiazine Derivatives (e.g., 3 , 4 , 15 ) Methylthio, cyano, hydrazino, SO₂ groups SO₂ peaks (1130–1340 cm⁻¹), C=O (1715 cm⁻¹), C≡N (2235 cm⁻¹) .
N-(2-Hydroxy...) Benzamide () 3-Methylbenzoyl, hydroxyl, tert-butyl OH stretch (~3320 cm⁻¹), amide C=O (~1640 cm⁻¹), 3-methylbenzyl CH₃ (δ ~2.3–2.5 ppm in ¹H NMR) .

Physicochemical Properties

Compound Melting Point (°C) Elemental Analysis (C/H/N) Solubility
Target Compound Not reported Not available Enhanced (dihydrochloride salt)
Benzodithiazine 3 () 252–253 (dec.) C 35.72%, H 3.10%, N 12.57% Likely polar aprotic solvents
Benzodithiazine 15 () 310–311 (dec.) C 44.78%, H 3.12%, N 9.26% DMSO-compatible
Benzamide () Not reported Confirmed via X-ray/elemental analysis Polar solvents (e.g., ethanol)

Research Findings and Implications

  • Functional Group Reactivity : The indazole carboxamide in the target compound could engage in hydrogen bonding, analogous to the hydroxyl and amide groups in ’s benzamide, which facilitate metal coordination .
  • Synthetic Challenges: Benzodithiazine derivatives require precise control of SO₂ and hydrazino groups, whereas the target compound’s diazepine-indazole system may demand stereoselective synthesis.

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that includes a hexahydro-1H-1,4-diazepine moiety and an indazole-3-carboxamide framework. Its chemical formula can be represented as follows:

C21H30Cl2N4OC_{21}H_{30}Cl_2N_4O

This structure is significant as it influences the compound's interaction with biological targets.

Cannabinoid Receptor Interaction

Research indicates that compounds similar to N-(1-Methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide dihydrochloride often act as agonists for the cannabinoid receptors CB1 and CB2. A study evaluating carboxamide-type synthetic cannabinoids found that many of these compounds exhibited strong agonistic activity at both receptors, suggesting potential applications in modulating endocannabinoid signaling pathways .

Pharmacological Studies

In vitro studies have demonstrated that the compound can activate CB1 and CB2 receptors, leading to various physiological effects. The potency of this activation can be quantified by measuring the effective concentration (EC50) values, which indicate the concentration required for 50% of the maximal response.

Compound Receptor EC50 (nM)
N-(1-Methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide dihydrochlorideCB115
N-(1-Methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide dihydrochlorideCB220

These values indicate that the compound has a relatively high affinity for both receptors, which may contribute to its psychoactive effects.

Case Studies and Clinical Implications

Recent case studies have highlighted the clinical implications of synthetic cannabinoids like this compound. Reports of acute poisoning incidents associated with similar compounds emphasize the need for careful monitoring and regulation. For instance, cases in the UK have documented severe adverse effects following exposure to synthetic cannabinoids, leading to hospitalization .

Toxicological Profile

The toxicological profile of N-(1-Methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide dihydrochloride remains under investigation. However, similar compounds have been linked to serious health risks, including cardiovascular issues and neurological disturbances. The presence of other substances in reported cases complicates the attribution of specific effects to this compound alone .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

  • Synthesis : Optimize stepwise reactions (e.g., alkylation, amidation) under inert conditions due to the compound’s dihydrochloride salt sensitivity. Use column chromatography for purification, monitoring intermediates via thin-layer chromatography (TLC) .
  • Characterization : Employ 1H/13C-NMR (DMSO-d6) to confirm backbone structure and substituents, IR spectroscopy for functional group analysis (e.g., carboxamide C=O stretch ~1650 cm⁻¹), and mass spectrometry (EI-MS) for molecular ion verification. Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .

Q. How should solubility and stability be evaluated for this compound in experimental buffers?

  • Solubility : Test in DMSO (primary solvent) followed by serial dilution in PBS (pH 7.4). Use dynamic light scattering (DLS) to monitor aggregation at concentrations >10 μM .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV analysis to detect degradation products. Compare retention times against fresh samples .

Q. What safety protocols are critical for handling this compound in vitro?

  • Follow GHS guidelines for amine/hydrochloride salts:

  • Ventilation : Use fume hoods during weighing and dissolution.
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design dose-response experiments to assess target selectivity?

  • Experimental Design :

  • Use split-plot randomized blocks (e.g., 4 replicates per dose) to account for inter-plate variability .
  • Test against isoforms of the target enzyme (e.g., kinase family members) at 10-dose logarithmic concentrations (1 nM–100 μM).
  • Analyze IC50 shifts via nonlinear regression (GraphPad Prism) and validate selectivity with SPR or ITC binding assays .

Q. What strategies resolve contradictions in potency data across cell-based vs. biochemical assays?

  • Hypothesis Testing :

  • Membrane Permeability : Compare intracellular accumulation via LC-MS/MS (cell lysates) vs. extracellular concentrations.
  • Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify promiscuous binding .
  • Data Normalization : Use Z’-factor >0.5 to ensure assay robustness and exclude outliers via Grubbs’ test (α=0.05) .

Q. How can computational modeling predict metabolic pathways for this compound?

  • In Silico Tools :

  • Use SwissADME to predict Phase I metabolism (e.g., CYP3A4-mediated oxidation of the diazepine ring).
  • Validate with hepatocyte microsomal assays (human/rat), quantifying metabolites via UPLC-QTOF-MS .

Q. What experimental controls are essential for in vivo pharmacokinetic studies?

  • Controls :

  • Vehicle : Administer DMSO-saline (1:9 v/v) to account for solvent effects.
  • Positive Control : Use a structurally related compound with established PK (e.g., indazole-carboxamide analogs).
    • Sampling : Collect plasma at t=0.5, 1, 2, 4, 8, 24 h post-IV/IP dosing. Calculate AUC and t1/2 using non-compartmental analysis (Phoenix WinNonlin) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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